3-Nitro Lidocaine

Description

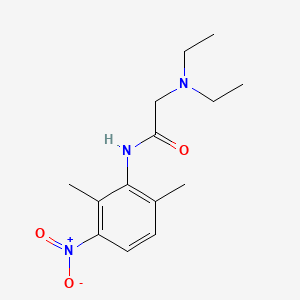

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(11(14)4)17(19)20/h7-8H,5-6,9H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIETDHPXAQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730022 | |

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-49-9 | |

| Record name | N-(2,6-Dimethyl-3-nitrophenyl)-N~2~,N~2~-diethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 3 Nitro Lidocaine

Strategies for the Direct Nitration of Lidocaine (B1675312) and its Precursors

The introduction of a nitro group onto the aromatic ring of lidocaine or its precursors is a critical step in the synthesis of 3-Nitro Lidocaine. This transformation requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Nitration Techniques

The regioselective synthesis of this compound can be effectively achieved through the nitration of an appropriate precursor, such as a protected 2,6-dimethylaniline (B139824). The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of nitration. In the case of N-acylated 2,6-dimethylaniline, the acetylamino group is an ortho-, para-director. However, under strongly acidic conditions, protonation of the nitrogen can alter this directing effect. To achieve meta-nitration, a common strategy involves the nitration of a protected aniline (B41778) derivative. For instance, the nitration of a protected 2,6-dimethylaniline in the presence of a strong mineral acid like sulfuric acid can favor the formation of the meta-nitro derivative. google.com

A specific example involves the nitration of 2,6-dimethylaniline where the amino group is protected, for example as an arylsulfonyl derivative. This directs the incoming nitro group to the meta position relative to the amino-derived substituent. google.com

Reaction Conditions and Optimization for this compound Synthesis

The synthesis of this compound can be accomplished through a multi-step sequence starting from 2,6-dimethyl-3-nitroaniline. This precursor is first acylated with chloroacetyl chloride to yield α-chloro-3-nitro-2,6-dimethylacetanilide. google.com The subsequent reaction of this intermediate with diethylamine (B46881) furnishes this compound. google.com

The acylation step is typically carried out in an inert solvent like dry benzene (B151609), often in the presence of a base such as pyridine (B92270) to neutralize the hydrogen chloride formed during the reaction. google.com The subsequent nucleophilic substitution of the chloro group by diethylamine is generally performed by refluxing the reactants in a suitable solvent like benzene. google.com

Table 1: Synthesis of this compound via Precursor Nitration

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acylation | 2,6-dimethyl-3-nitroaniline, Chloroacetyl chloride | Dry benzene, Pyridine, Stirring | α-chloro-3-nitro-2,6-dimethylacetanilide | 72% | google.com |

| 2. Amination | α-chloro-3-nitro-2,6-dimethylacetanilide, Diethylamine | Benzene, Reflux | This compound | 90% | google.com |

Synthesis of this compound Analogues and Structural Derivatives

The presence of the nitro group in this compound opens up a plethora of possibilities for creating a diverse library of analogues and derivatives through various chemical transformations.

Functional Group Modifications of the Nitro Group

The most common and synthetically useful transformation of the nitro group is its reduction to a primary amino group. This conversion of this compound to 3-Amino Lidocaine provides a key intermediate for further derivatization. The reduction of aromatic nitro compounds can be achieved using various reagents, with catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., SnCl2/HCl, Fe/HCl) being the most prevalent methods. cerritos.edusandiego.edugoogle.com The resulting 3-amino group can then be subjected to a variety of reactions, including diazotization. science.govudhtu.edu.uanih.gov Diazotization of the aromatic amine with nitrous acid (HNO2) yields a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Table 2: Reduction of Aromatic Nitro Compounds to Anilines

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Dimethylnitrobenzene | SnCl2·2H2O, conc. HCl, Glacial acetic acid | 2,6-Dimethylaniline | cerritos.edusandiego.edu |

| 2,6-Dimethylnitrobenzene | Pd/C, H2, Methanol, Room temperature and pressure | 2,6-Dimethylaniline | google.com |

Alkylation and Acylation Strategies for Derivatization

The amino group of 3-Amino Lidocaine, obtained from the reduction of this compound, can be readily alkylated or acylated to generate a wide array of derivatives. N-alkylation can be achieved by reacting the amine with alkyl halides. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce various acyl groups. acs.orgchegg.com These reactions are fundamental in the synthesis of many pharmaceutical compounds and allow for the systematic modification of the structure to explore structure-activity relationships.

Exploration of Quaternary Ammonium (B1175870) Derivatives bearing a Nitro Moiety

While the direct synthesis of quaternary ammonium derivatives from this compound is not extensively documented, the synthesis of such compounds from its amino-derivatives is a feasible and common practice. Quaternary ammonium derivatives of lidocaine (QLDs) are of significant interest due to their potential as long-acting local anesthetics. nih.govdovepress.com These compounds are typically synthesized by the reaction of the tertiary amine portion of a lidocaine analogue with an alkyl halide, a classic Sₙ2 reaction known as the Menschutkin reaction. For instance, N-beta-phenylethyl lidocaine quaternary ammonium bromide has been synthesized and shown to be a potent Na+ channel blocker. nih.gov The synthesis of quaternary ammonium salts from amines is a well-established and versatile method for creating permanently charged molecules. ulisboa.ptmdpi.com Therefore, 3-Amino Lidocaine could be derivatized and subsequently quaternized to produce novel QLDs potentially carrying a modified functionality at the 3-position of the aromatic ring.

Green Chemistry Approaches in the Synthesis of Nitrated Lidocaine Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrated aromatic compounds, including analogues of lidocaine, to mitigate the environmental impact of traditional nitration methods. These approaches focus on developing safer, more efficient, and sustainable processes by carefully considering solvents, catalysts, and reaction conditions.

Traditional nitration reactions for aromatic compounds often rely on large volumes of strong, corrosive acids like sulfuric acid, which serve as both catalyst and solvent. This practice generates significant quantities of hazardous waste. Green chemistry seeks to replace these harsh solvents with more environmentally benign alternatives. wuxibiology.com Ideal green solvents are non-toxic, biodegradable, and derived from renewable resources. wuxibiology.com

Research into the synthesis of lidocaine itself has explored greener solvent choices, such as replacing traditional solvents with n-hexane, which can be recovered and recycled. researchgate.net While not specific to nitration, these studies highlight a trend toward more sustainable solvent use in the synthesis of related compounds.

Table 1: Comparison of Solvent Systems in Aromatic Nitration This table provides a conceptual comparison based on green chemistry principles.

| Solvent System | Environmental/Safety Concerns | Green Chemistry Advantages | Recyclability |

|---|---|---|---|

| Concentrated H₂SO₄ (Traditional) | Highly corrosive, generates large volumes of acidic waste, hazardous. | Effective at generating nitronium ion. | Difficult and energy-intensive. |

| Water | Limited solubility for many organic substrates. | Non-toxic, abundant, safe, environmentally benign. | High. |

| Ethanol/Water Mixtures | Flammable (ethanol component). | Improved substrate solubility, bio-derived (ethanol), reduced toxicity. rsc.org | Possible through distillation. |

| Solvent-Free (Mechanochemistry) | Requires specialized equipment (ball mill). | Eliminates solvent waste, can increase reaction rates, energy efficient. google.comuninsubria.it | Not applicable. |

A major focus of green chemistry in nitration is the development of reusable, solid acid catalysts to replace traditional homogeneous acid systems like nitric acid/sulfuric acid. psu.eduresearchgate.net Solid catalysts are easily separated from the reaction mixture, minimizing waste and simplifying product purification. researchgate.net

Several classes of solid catalysts have shown promise for the nitration of aromatic compounds:

Zeolites: These microporous aluminosilicate (B74896) minerals, particularly beta zeolite, have demonstrated good catalytic activity for aromatic nitration. researchgate.net Their well-defined pore structures can also impart regioselectivity, favoring the formation of specific isomers.

Silica-Supported Catalysts: Materials such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have been developed as efficient and reusable catalysts for nitrating aromatic compounds under both conventional heating and solvent-free microwave conditions. psu.edu

Other Metal Oxides: Sulfated zirconia and various binary metal oxides have been found to be active in aromatic nitration reactions, offering potential as green catalyst alternatives. researchgate.net

Magnetic Nanoparticles: Carbon-coated magnetic iron oxide nanoparticles have been used as recoverable and reusable catalysts for aromatic nitration, particularly effective under solvent-free microwave conditions. beilstein-journals.org

These catalysts facilitate the generation of the necessary electrophile while avoiding the large waste streams associated with traditional methods.

Reaction Mechanisms and Kinetics of Nitration Reactions

The formation of this compound from lidocaine is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the mechanism and kinetics is fundamental to controlling the reaction and optimizing the yield of the desired product.

The nitration of the aromatic ring of lidocaine proceeds via a well-established multi-step mechanism:

Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is typically generated in situ by mixing concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. beilstein-journals.org

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of the lidocaine molecule attacks the highly electrophilic nitronium ion. This is the slow, rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemcess.com

The directing effects of the substituents on the lidocaine ring are crucial. The amide group (-NHCOCH₂NEt₂) and the two methyl groups (-CH₃) are all ortho-, para-directing activators. However, the position of nitration is heavily influenced by steric hindrance . The bulky amide group and the two adjacent methyl groups at positions 2 and 6 block access to the ortho positions (4 and 6 relative to the amide, and the adjacent positions for the methyls). Consequently, the electrophilic attack of the nitronium ion occurs predominantly at the less sterically hindered para-position relative to the amide group, which is position 3 on the ring. chegg.comgitam.edu

Deprotonation and Re-aromatization: In the final, fast step, a weak base in the mixture (such as H₂O or the HSO₄⁻ ion) removes a proton from the carbon atom that now bears the nitro group. This restores the stable aromatic π-system and yields the final product, this compound. chemcess.com

Kinetic studies for the nitration of aromatic compounds reveal that the reaction rate is dependent on several factors, including the concentration of the reactants, the temperature, and the composition of the acidic medium.

For most aromatic nitrations in a mixed acid medium, the reaction exhibits second-order kinetics; it is first-order with respect to the aromatic substrate and first-order with respect to nitric acid (or more accurately, the nitronium ion). beilstein-journals.org The general rate law can be expressed as:

Rate = k[Aromatic Substrate][NO₂⁺]

While specific kinetic data for the nitration of lidocaine is not extensively published, studies on analogous compounds like 2,6-dimethylaniline and other substituted anilines provide valuable insights. The rate of nitration is highly dependent on the reactivity of the aromatic substrate and the concentration of the nitronium ion. beilstein-journals.orgbeilstein-journals.org

Factors influencing the kinetics include:

Acid Concentration: The concentration of sulfuric acid is critical as it governs the equilibrium concentration of the nitronium ion, which is the active electrophile. beilstein-journals.org

Temperature: An increase in temperature generally increases the reaction rate. However, it can also lead to a higher incidence of side reactions and decomposition, necessitating careful temperature control. The activation energy for C-alkylation of aniline, a related reaction, is high, suggesting that nitration likely also requires significant thermal energy to proceed at a reasonable rate. google.com

Substrate Reactivity: The electron-donating groups on the lidocaine ring (amide and methyl groups) activate the ring towards electrophilic attack, making it more reactive than unsubstituted benzene.

Table 2: Factors Influencing the Rate of Nitration of Lidocaine Analogues This table presents a qualitative summary of kinetic influences based on established principles of aromatic nitration.

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Increasing Temperature | Increases | Provides sufficient activation energy for the rate-determining step. google.com |

| Increasing H₂SO₄ Concentration | Increases (up to a point) | Shifts equilibrium towards the formation of the nitronium ion (NO₂⁺). beilstein-journals.org |

| Substrate Concentration | Increases | The reaction is typically first-order in the aromatic substrate. beilstein-journals.org |

| Presence of Water | Decreases | Reduces the concentration of the nitronium ion by shifting the equilibrium to the left. |

Iii. Advanced Spectroscopic and Structural Characterization of 3 Nitro Lidocaine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 3-Nitro Lidocaine (B1675312) molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

A ¹H NMR spectrum of 3-Nitro Lidocaine would provide crucial information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The introduction of a nitro (-NO₂) group onto the aromatic ring of Lidocaine is expected to significantly influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Data (Predicted)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (H-4) | 7.5 - 7.8 | Doublet | ~8-9 |

| Aromatic-H (H-5) | 7.2 - 7.4 | Doublet | ~8-9 |

| -NH -CO- | 8.5 - 9.5 | Singlet (broad) | - |

| -CO-CH ₂-N- | 3.2 - 3.5 | Singlet | - |

| -N-(CH ₂-CH₃)₂ | 2.5 - 2.8 | Quartet | ~7 |

| Aromatic-CH ₃ (x2) | 2.2 - 2.4 | Singlet | - |

Note: Predicted values are based on the analysis of Lidocaine and the known effects of nitro group substitution.

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The electron-withdrawing nature of the nitro group would cause a downfield shift for the aromatic carbons to which it is attached and those in its vicinity.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -C =O (Amide) | 168 - 172 |

| Aromatic C -NO₂ | 145 - 150 |

| Aromatic C -NH | 135 - 140 |

| Aromatic C -CH₃ (x2) | 130 - 135 |

| Aromatic C H (x2) | 120 - 130 |

| -CO-C H₂-N- | 55 - 60 |

| -N-(C H₂-CH₃)₂ | 45 - 50 |

| Aromatic -C H₃ (x2) | 15 - 20 |

Note: Predicted values are based on the analysis of Lidocaine and established substituent effects in ¹³C NMR.

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would definitively link the ethyl group protons (the quartet of the CH₂ and the triplet of the CH₃) and establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms. For instance, it would link the proton signal for the aromatic C-H to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

HRMS would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the confident determination of its elemental formula.

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₃ |

| Monoisotopic Mass | 279.1583 g/mol |

In research settings, particularly in studies involving metabolism, tandem mass spectrometry (MS/MS) is invaluable. A precursor ion corresponding to this compound would be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

Predicted Fragmentation Pattern of this compound [M+H]⁺ The fragmentation of protonated this compound would likely proceed through cleavage of the amide bond and the bonds adjacent to the tertiary amine.

Expected Major Fragment Ions

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 280.1656 | [C₁₄H₂₂N₃O₃]⁺ | Protonated parent molecule [M+H]⁺ |

| 86.10 | [C₅H₁₂N]⁺ | Cleavage of the amide bond, forming the diethylaminoethyl fragment. |

This fragmentation data is crucial for the specific detection and quantification of this compound in complex biological matrices and for differentiating it from its parent compound and other related metabolites during research.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound molecule. By probing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint, allowing for a detailed structural elucidation.

Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its key functional groups. The introduction of the nitro (-NO₂) group to the aromatic ring of Lidocaine introduces distinct vibrational signatures. While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected IR absorption peaks can be predicted based on the known spectra of Lidocaine and other nitroaromatic compounds.

The most prominent bands anticipated in the IR spectrum of this compound would include the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The amide functionality, central to the Lidocaine structure, would exhibit a characteristic C=O stretching vibration (Amide I band) around 1680-1630 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550-1510 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the diethylamino and methyl groups would appear in the 2975-2850 cm⁻¹ range.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (-NO₂) | Symmetric Stretch | 1355 - 1315 |

| Amide (C=O) | Amide I Stretch | 1680 - 1630 |

| Amide (N-H) | Amide II Bend | 1550 - 1510 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2975 - 2850 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system. The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, is anticipated to be a prominent feature. Aromatic ring stretching modes, typically appearing in the 1600-1400 cm⁻¹ region, would also be readily observable.

Compared to the Raman spectrum of Lidocaine, the spectrum of this compound is expected to show significant changes due to the electronic and vibrational coupling of the nitro group with the aromatic ring. The presence of the electron-withdrawing nitro group can influence the polarizability of the molecule, leading to shifts in the positions and changes in the intensities of the Raman bands.

X-ray Crystallography for Solid-State Structural Determination

To date, a published crystal structure for this compound is not available in the Cambridge Structural Database (CSD). However, the crystal structure of the parent compound, Lidocaine, has been determined. cymitquimica.com A hypothetical crystal structure of this compound would be of significant interest to understand how the introduction of the bulky and polar nitro group affects the molecular conformation and the crystal packing compared to Lidocaine. It would be expected that the nitro group could participate in intermolecular hydrogen bonding, potentially leading to a more complex and stable crystal lattice.

Crystal Growth and Characterization

Detailed experimental studies on the single-crystal growth of this compound, including specific methodologies such as solvent evaporation, vapor diffusion, or melt crystallization, are not extensively reported in publicly accessible scientific literature. Consequently, there is a lack of published data concerning its crystal system, space group, and unit cell dimensions. While physical properties like a melting point of approximately 51°C are noted, the crystallographic data that would arise from a single-crystal X-ray diffraction analysis remains unelucidated in available research. biosynth.com

For comparative context, studies on the parent compound, Lidocaine, and its other derivatives have successfully employed techniques like mechanochemical synthesis and slow solvent evaporation to produce single crystals suitable for X-ray diffraction, revealing detailed structural information. mdpi.com Similar dedicated studies would be necessary to determine the crystallographic parameters of this compound.

Table 1: Known Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₄H₂₁N₃O₃ | nih.govcymitquimica.com |

| Molecular Weight | 279.33 g/mol | nih.govcymitquimica.com |

| Appearance | Yellow to Dark Orange Solid | pharmaffiliates.com |

| Melting Point | 51 °C | biosynth.com |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide | nih.gov |

Elucidation of Molecular Conformation and Intermolecular Interactions

Without single-crystal X-ray diffraction data, a definitive experimental elucidation of the molecular conformation and intermolecular interactions of this compound in the solid state is not possible. Theoretical calculations and computational modeling, which have been applied to the parent Lidocaine molecule to understand its conformational energies, could offer predictive insights into the structure of this compound. rsc.org

Potential intermolecular interactions that could be present in a crystal structure of this compound include:

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical interaction sites in related structures.

van der Waals Forces: These interactions would be significant in the packing of the aliphatic diethylamino and dimethylphenyl groups.

Dipole-Dipole Interactions: The polar nitro group and the amide bond would introduce significant dipole moments, influencing crystal packing.

However, the specific nature and geometry of these interactions remain speculative without experimental crystallographic data.

Iv. Computational Chemistry and Theoretical Investigations of 3 Nitro Lidocaine

Molecular Docking Studies for Putative Binding Site Predictions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, like 3-Nitro Lidocaine (B1675312), to the binding site of a target protein.

In a typical molecular docking workflow, the three-dimensional structure of 3-Nitro Lidocaine would be screened against a library of known biological targets. The primary targets for Lidocaine and its derivatives are voltage-gated sodium channels (Nav), which are crucial in the mechanism of local anesthesia. nih.govresearchgate.net Therefore, a hypothetical screening of this compound would logically prioritize various isoforms of the Nav channel.

Other potential targets could be inferred from the known side-effect profile of related compounds or through broader screening against proteins implicated in various physiological processes. For instance, studies on Lidocaine analogues have explored interactions with proteins involved in anti-inflammatory or antiarrhythmic effects. researchgate.netaun.edu.eg However, specific molecular docking screening studies focused solely on this compound are not currently available in published literature.

Following the docking simulation, the results are analyzed to determine the binding affinity, typically expressed as a docking score (in kcal/mol), and to visualize the specific molecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, docking studies of Lidocaine hybrids with the neuronal sodium channel have identified key interactions within the binding pocket. researchgate.net A similar analysis for this compound would elucidate how the addition of the nitro group (-NO₂) to the phenyl ring influences binding compared to the parent Lidocaine molecule. The nitro group's strong electron-withdrawing nature and potential for hydrogen bonding could significantly alter the binding affinity and orientation within the receptor site.

Illustrative Data Table for a Hypothetical Docking Study

The following table is an example of how docking results would be presented. The values and targets are for illustrative purposes only and are not based on actual experimental data for this compound.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Nav1.5 Channel Model | -7.8 | PHE-1760, TYR-1753 | π-π Stacking, Hydrophobic |

| Nav1.5 Channel Model | -7.8 | SER-900 | Hydrogen Bond (with nitro group) |

| COX-2 (5F1A) | -6.5 | ARG-120, TYR-355 | Electrostatic, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR studies begin with the calculation of various molecular descriptors for a series of compounds. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Lipophilicity: (e.g., LogP)

Electronic Properties: (e.g., dipole moment, atomic charges, HOMO/LUMO energies)

Steric Properties: (e.g., molecular weight, volume, surface area)

Topological Descriptors: (e.g., connectivity indices)

For this compound, these descriptors would be calculated and used to develop predictive models for properties like membrane permeability, metabolic stability, or potential toxicity. Studies on other local anesthetics have successfully used QSAR to model their behavior and predict activity. aun.edu.eg

The core of QSAR is to correlate these calculated descriptors with experimentally determined biological activities, such as enzyme inhibition (IC₅₀ values) or receptor binding affinity. For a series of Lidocaine analogues, a QSAR model could reveal which structural features are most important for a specific biological effect. For instance, a 3D-QSAR model (like CoMFA) developed for phenytoin-lidocaine hybrids was able to accurately predict the binding affinity to the neuronal sodium channel. researchgate.net

A hypothetical QSAR study including this compound would help to quantify the impact of the nitro group. The model might show, for example, a positive correlation between a descriptor representing electron-withdrawing capacity and a specific biological interaction, or a negative correlation with a steric bulk parameter, providing a rationale for designing more potent or selective analogues.

Illustrative Data Table for a Hypothetical QSAR Equation

This table illustrates a potential QSAR model. The equation and descriptors are for exemplary purposes only.

| Biological Activity | QSAR Equation | Statistical Significance |

| Log(1/IC₅₀) for Nav Block | 2.15 * (LogP) - 0.8 * (Molecular Volume) + 3.4 * (Dipole Moment) - 5.2 | R² = 0.85, Q² = 0.79 |

Prediction of Biological Activity Spectra (e.g., using PASS software)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities (pharmacological effects, mechanisms of action, toxicity, etc.) based on the 2D structure of a compound. The prediction is based on a comparison of the input structure with a vast database of known biologically active substances. biosynth.com The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

While no specific PASS analysis for this compound has been published, a study on Lidocaine itself provides a concrete example of the output from such a tool. nih.gov The PASS prediction for Lidocaine confirmed its known anesthetic and calcium channel blocking activities with high probability. nih.gov A similar prediction for this compound would provide a broad, non-clinical overview of its likely biological activities and potential mechanisms of action, guiding future experimental research.

Data Table: Published PASS Predictions for Lidocaine

This table presents the predicted biological activities for the parent compound, Lidocaine, as reported in scientific literature. nih.gov

| Predicted Biological Activity | Pa (Probability Active) | Pi (Probability Inactive) |

| Anesthetic | 0.79 | Value not reported |

| Calcium channel (voltage-sensitive) activity | 0.70 | Value not reported |

| General pump inhibitor | 0.632 | Value not reported |

V. Mechanistic Studies of 3 Nitro Lidocaine at the Molecular and Cellular Level

Investigation of Interactions with Model Biological Membranes

The initial point of contact for a systemically or locally administered compound is the cell membrane. Understanding the interaction of 3-Nitro Lidocaine (B1675312) with the lipid bilayer is crucial for predicting its absorption, distribution, and ability to reach intracellular targets.

Liposome Interaction Studies

To investigate the interaction of 3-Nitro Lidocaine with a simplified model of the cell membrane, studies utilizing liposomes would be employed. Liposomes are artificially prepared vesicles composed of a lipid bilayer and can be tailored to mimic the composition of various biological membranes.

Table 1: Illustrative Data Table for Liposome Interaction Studies of this compound No experimental data is available for this compound. The following table is a template for how such data would be presented.

| Parameter | Experimental Condition | Hypothetical Value | Technique |

|---|---|---|---|

| Partition Coefficient (Log P) | pH 7.4, 25°C | Data not available | Shake-flask method |

| Membrane Fluidity Change | 100 µM this compound | Data not available | Fluorescence Anisotropy |

| Phase Transition Temp. (Tm) | DPPC Liposomes | Data not available | DSC |

Membrane Permeability (in vitro models)

The ability of this compound to cross biological membranes is a key determinant of its bioavailability and onset of action. In vitro models are essential for quantifying this permeability in a controlled environment.

Specific data on the membrane permeability of this compound from in vitro models have not been reported. Standard methodologies to assess this would include the use of parallel artificial membrane permeability assays (PAMPA) or cell-based assays such as the Caco-2 cell monolayer model, which mimics the intestinal epithelium. These experiments would yield a permeability coefficient (Papp), providing a quantitative measure of the rate at which this compound traverses a model membrane.

Table 2: Representative Data Table for In Vitro Membrane Permeability of this compound No experimental data is available for this compound. The following table is a template for how such data would be presented.

| Model | Compound Concentration | Apparent Permeability (Papp) (cm/s) |

|---|---|---|

| PAMPA | 10 µM | Data not available |

| Caco-2 Monolayer | 10 µM | Data not available |

Modulation of Ion Channels and Receptors (non-clinical models)

The pharmacological effects of local anesthetics are primarily mediated through their interaction with ion channels and, to a lesser extent, other receptors.

Voltage-Gated Sodium Channel Interactions (non-clinical, e.g., recombinant channels)

The canonical mechanism of action for local anesthetics like Lidocaine is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.

There is no published research detailing the specific interactions of this compound with voltage-gated sodium channels. To characterize these interactions, electrophysiological studies, such as patch-clamp experiments on cells expressing specific recombinant VGSC subtypes (e.g., Nav1.1-Nav1.9), would be necessary. These studies would determine the potency (IC50) of this compound in blocking the channels, as well as its state-dependency (i.e., its affinity for the resting, open, or inactivated states of the channel) and use-dependency (frequency-dependent block).

Table 3: Exemplar Data Table for Voltage-Gated Sodium Channel Interactions of this compound No experimental data is available for this compound. The following table is a template for how such data would be presented.

| VGSC Subtype | IC50 (µM) for Tonic Block | IC50 (µM) for Use-Dependent Block (10 Hz) |

|---|---|---|

| Nav1.5 | Data not available | Data not available |

| Nav1.7 | Data not available | Data not available |

Receptor Binding Profiling (e.g., nicotinic, muscarinic acetylcholine (B1216132) receptors, opioid receptors in research models)

A receptor binding profile for this compound has not been established in the literature. A comprehensive screening would involve radioligand binding assays against a panel of receptors, including but not limited to, nicotinic and muscarinic acetylcholine receptors, and various opioid receptor subtypes (µ, δ, κ). The results of such a screening would be expressed as the inhibition constant (Ki) or the percentage of inhibition at a given concentration, revealing any off-target activities of the compound.

Enzymatic Transformations and Biotransformation Pathways (non-human, in vitro, microbial)

The metabolism of a compound dictates its duration of action and the nature of its metabolites. In vitro systems are valuable for identifying potential biotransformation pathways. It has been noted that this compound can serve as an intermediate in the preparation of hydroxylated Lidocaine metabolites.

There are no dedicated studies on the enzymatic transformation and biotransformation pathways of this compound itself. To investigate its metabolic fate, in vitro experiments using non-human liver microsomes (e.g., from rat, dog, or monkey) or microbial systems would be conducted. These systems contain a variety of drug-metabolizing enzymes, such as cytochrome P450s. By incubating this compound with these preparations and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), potential metabolites could be identified, and the primary metabolic pathways elucidated.

Role of Cytochrome P450 Enzymes (non-human, in vitro)

The metabolism of xenobiotics, including lidocaine and its analogues, is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. liposuction101.com In vitro studies using non-human systems are pivotal for elucidating the metabolic pathways of such compounds. While direct studies on this compound are not extensively detailed in the available literature, the metabolic fate of its parent compound, lidocaine, provides a foundational model.

Research on lidocaine metabolism has utilized in vitro systems expressing specific CYP isoenzymes. For instance, functional characterization of human CYP3A4 variants has been conducted by expressing these enzymes in Spodoptera frugiperda 21 (Sf21) insect cells. nih.gov In these non-human, in vitro models, insect cell microsomes containing the expressed CYP enzymes are incubated with the substrate (e.g., lidocaine). nih.gov The reaction mixture typically includes the CYP enzyme, purified cytochrome b5 to support enzymatic activity, and a buffer system, maintained at a physiological pH and temperature. nih.gov

The primary metabolic pathway for lidocaine is oxidative N-deethylation to monoethylglycinexylidide (B1676722) (MEGX), a reaction predominantly catalyzed by CYP3A4 and CYP1A2 in humans. core.ac.ukhelsinki.firesearchgate.net Another pathway involves hydroxylation to 3-hydroxylidocaine. core.ac.uk Given that this compound is an analogue of lidocaine, it is hypothesized that it would also serve as a substrate for CYP enzymes. The presence of the nitro group on the aromatic ring could influence the rate and regioselectivity of metabolism compared to the parent compound.

Table 1: In Vitro System for CYP450-Mediated Metabolism Study

| Component | Function/Description | Example from Lidocaine Research |

|---|---|---|

| Enzyme Source | Provides the catalytic enzyme for metabolism. | Microsomes from Sf21 insect cells expressing specific CYP3A4 variants. nih.gov |

| Substrate | The compound being metabolized. | Lidocaine. nih.gov |

| Cofactors | Molecules required for enzyme activity. | Purified cytochrome b5 to deliver electrons. nih.gov |

| Buffer System | Maintains optimal pH for the reaction. | Potassium phosphate (B84403) buffer (pH 7.4). nih.gov |

| Incubation Conditions | Controlled environment for the enzymatic reaction. | Pre-incubation for 5 min at 37°C, followed by reaction for 60 min. nih.gov |

| Analysis Method | Quantifies the substrate and its metabolites. | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov |

Microbial Degradation and Transformation Mechanisms of Nitroaromatic Moieties

The nitroaromatic moiety of this compound is subject to microbial degradation, a process extensively studied for various environmental contaminants. researchgate.netrsc.org Microorganisms have evolved diverse biochemical strategies to transform or mineralize nitroaromatic compounds. cswab.org These mechanisms generally involve initial reactions that modify the nitro group or the aromatic ring to facilitate further breakdown. nih.gov

Four primary strategies have been identified for the microbial metabolism of nitro groups:

Reductive Pathway : This is a common mechanism where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. nih.gov Anaerobic bacteria, in particular, utilize this pathway. nih.gov The resulting aromatic amine may be more amenable to subsequent degradation.

Dioxygenase Attack : Aerobic bacteria can employ dioxygenase enzymes to insert two hydroxyl groups onto the aromatic ring. nih.gov This hydroxylation can destabilize the ring and lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov

Monooxygenase Attack : Some microorganisms use monooxygenase enzymes that add a single oxygen atom, which can also precipitate the removal of the nitro group from compounds like nitrophenols. nih.gov

Hydride Addition : In some instances with di- and trinitro compounds, bacteria can add a hydride ion to form a hydride-Meisenheimer complex. nih.gov Subsequent rearomatization of this complex results in the elimination of a nitrite ion. nih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also demonstrated the ability to mineralize complex nitroaromatic compounds like 2,4-dinitrotoluene. nih.gov

Table 2: Microbial Degradation Strategies for Nitroaromatic Compounds

| Strategy | Key Enzymes/Process | Intermediate/Product | Typical Microorganisms |

|---|---|---|---|

| Nitro Group Reduction | Nitroreductases | Nitroso, Hydroxylamino, Amino derivatives. nih.gov | Anaerobic bacteria (e.g., Desulfovibrio, Clostridium). nih.gov |

| Dioxygenase Attack | Dioxygenases | Hydroxylated ring, elimination of nitrite (NO₂⁻). nih.gov | Aerobic bacteria (e.g., Comamonas sp., Acidovorax sp.). nih.gov |

| Monooxygenase Attack | Monooxygenases | Hydroxylated compound, elimination of nitrite (NO₂⁻). nih.gov | Various bacteria. researchgate.net |

| Fungal Mineralization | Ligninolytic enzymes | Complete breakdown to CO₂ and H₂O. | Fungi (e.g., Phanerochaete chrysosporium). nih.gov |

Role of the Nitro Group in Molecular Mechanisms

Nitric Oxide (NO) Release Mechanisms and Research Applications

The nitro group in certain organic compounds can be a source of nitric oxide (NO), a critical signaling molecule in numerous physiological processes. researchgate.net Compounds like nitroglycerin are well-known NO donors, exerting their therapeutic effects through the release of NO. ijper.orgresearchgate.net The release of NO from nitroaromatic compounds is typically a result of metabolic reduction. While not directly documented for this compound, it is plausible that enzymatic reduction of its nitro group could lead to the formation of NO or related nitrogen oxides.

The research applications for NO-releasing molecules are vast, spanning cardiovascular medicine, wound healing, and anti-inflammatory therapies. researchgate.netgoogle.com The targeted delivery of NO can modulate vascular tone, inhibit platelet aggregation, and regulate immune responses. The parent compound, lidocaine, has been studied in the context of NO signaling, where inhibition of NO production was found to enhance its cardiotoxicity in animal models, suggesting a complex interplay between the drug's effects and the NO pathway. nih.gov

Formation of Reactive Intermediates (e.g., nitroso, hydroxylamino)

The metabolic transformation of the nitro group on an aromatic ring is a stepwise reductive process that generates reactive intermediates. nih.gov This pathway is a fundamental aspect of the biochemistry of nitroaromatic compounds in both microbial and mammalian systems. nih.govnih.gov The initial step involves a two-electron reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). chemeurope.comdoubtnut.com

This nitroso intermediate is highly reactive and can undergo a further two-electron reduction to form a hydroxylamino derivative (R-NHOH). nih.govmdpi.com The hydroxylamino intermediate is also unstable and can be further reduced to the corresponding amino compound (R-NH₂) or undergo rearrangement reactions. nih.gov These intermediates, particularly the nitroso and hydroxylamino species, are often more reactive than the parent nitro compound and can covalently bind to cellular macromolecules. rsc.org

Table 3: Reductive Pathway of the Aromatic Nitro Group

| Step | Starting Moiety | Intermediate/Product Moiety | Chemical Transformation |

|---|---|---|---|

| 1 | Nitro (R-NO₂) | Nitroso (R-NO) | Reduction of the nitro group. nih.govdoubtnut.com |

| 2 | Nitroso (R-NO) | Hydroxylamino (R-NHOH) | Reduction of the nitroso group. nih.govmdpi.com |

| 3 | Hydroxylamino (R-NHOH) | Amino (R-NH₂) | Reduction of the hydroxylamino group. nih.gov |

Effects on Cellular Processes (in vitro models, non-clinical)

Impact on Cellular Signaling Pathways

In vitro studies on non-clinical models have revealed that the parent compound, lidocaine, can significantly modulate key cellular signaling pathways, particularly those involved in inflammation. nih.gov These effects are often independent of its well-known action as a sodium channel blocker. nih.gov As an analogue, this compound may exhibit similar or altered effects on these pathways.

A primary target of lidocaine is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In stimulated human Jurkat T cells, lidocaine has been shown to inhibit NF-κB signaling in a dose-dependent manner. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby down-regulating the expression of major pro-inflammatory cytokines such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov This anti-inflammatory effect is mediated at the mRNA level and is not associated with significant cytotoxicity or apoptosis. nih.gov

Furthermore, lidocaine has been observed to interact with Toll-like receptors (TLRs), specifically inhibiting the activation of TLR4 in stimulated murine macrophages. nih.gov This action also contributes to the suppression of downstream NF-κB and mitogen-activated protein kinase (MAPK) activation. nih.gov Other studies suggest that mitochondria are critical targets, with lidocaine potentially increasing reactive oxygen species (ROS) production and activating caspase-mediated apoptosis pathways under certain conditions. researchgate.net

Table 4: Effects of Lidocaine on Cellular Signaling Pathways (In Vitro)

| Signaling Pathway | Cell Model | Observed Effect | Downstream Consequence |

|---|---|---|---|

| NF-κB | Human Jurkat T cells | Inhibition of NF-κB translocation to the nucleus. nih.gov | Decreased mRNA expression and secretion of IL-2, TNF-α, and IFN-γ. nih.gov |

| Toll-like Receptor 4 (TLR4) | Murine Macrophages | Inhibition of TLR4 activation. nih.gov | Suppression of NF-κB and MAPK activation. nih.gov |

| Mitochondrial Pathways | Neuronal SH-SY5Y cells | Increased Reactive Oxygen Species (ROS) production. researchgate.net | Activation of caspase-9 and caspase-3/7, leading to apoptosis. researchgate.net |

Research on this compound's Influence on Gene Expression in Non-Human Cellular Models Remains Undocumented

extensive search of available scientific literature reveals a significant gap in the understanding of the molecular and cellular effects of this compound. Specifically, there is no publically available research data detailing the modulation of gene expression by this compound in any non-human cellular models.

While studies on the parent compound, Lidocaine, have demonstrated its capacity to alter gene expression in various cell lines, this information cannot be extrapolated to its nitrated derivative, this compound. The addition of a nitro group to the Lidocaine structure can substantially alter its chemical and biological properties, including its interactions with cellular components and its influence on genetic transcription.

Consequently, it is not possible to provide an analysis or generate data tables related to the modulation of gene expression by this compound. The scientific community has not yet published findings in this specific area of research.

Vi. Analytical Methodologies for the Detection and Quantification of 3 Nitro Lidocaine in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 3-Nitro Lidocaine (B1675312), techniques such as HPLC and GC are paramount for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, MS)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and quality control of 3-Nitro Lidocaine. Commercial suppliers of this compound as a reference material confirm its purity is assessed using HPLC, often achieving greater than 95% purity. lgcstandards.comoup.combiosynth.com This indicates that established, albeit often proprietary, HPLC methods are routinely used for its characterization.

Furthermore, analysis of this compound in biological matrices like plasma has been mentioned in the context of using electrospray ionization (ESI), a soft ionization technique commonly coupled with HPLC to create a highly sensitive and specific HPLC-MS system. biosynth.com This approach would be critical for identifying the compound and its potential metabolites in complex biological samples.

| Identifier | Value |

|---|---|

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethyl-3-nitrophenyl)acetamide |

| Synonym | 2-Diethylamino-3'-nitro-2',6'-acetoxylidide |

| CAS Number | 39942-49-9 |

| Molecular Formula | C14H21N3O3 |

| Molecular Weight | 279.33 g/mol |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While numerous GC-MS methods have been developed for the parent compound, Lidocaine, a comprehensive review of scientific literature did not yield specific, validated GC-MS methods developed explicitly for the analysis of this compound. The addition of the nitro group and its potential impact on the compound's volatility and thermal stability would necessitate dedicated method development and validation.

Capillary Electrophoresis (CE) for High-Throughput Analysis

Capillary Electrophoresis (CE) offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption, making it ideal for high-throughput screening. europa.eu The technique has been successfully applied to the rapid analysis of Lidocaine in various formulations. europa.eu However, specific research findings or established protocols for the application of Capillary Electrophoresis to the detection and quantification of this compound are not documented in the available scientific literature.

Spectrophotometric and Spectrofluorometric Methods

Spectroscopic methods are often employed for quantification due to their simplicity and speed. These techniques rely on the interaction of the analyte with electromagnetic radiation.

Direct UV-Vis Spectrophotometry for Quantification

Direct UV-Vis spectrophotometry is a straightforward and accessible method for quantifying compounds that absorb light in the ultraviolet-visible range. The introduction of a nitro group onto the phenyl ring of the Lidocaine structure is expected to create a significant chromophore, making this compound a prime candidate for this type of analysis. Despite its theoretical suitability, published studies detailing the use of direct UV-Vis spectrophotometry for the specific quantification of this compound, including details on its molar absorptivity, optimal wavelength (λmax), and linear concentration range, were not identified in a review of the available literature.

Derivatization Methods for Enhanced Spectroscopic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved detection characteristics, such as enhanced UV absorbance or fluorescence. This is often done when the native compound has poor detectability or to improve selectivity. For instance, some spectrophotometric methods for determining Lidocaine involve forming a colored ion-pair complex through a derivatization reaction. This approach enhances its visibility in the visible spectrum. However, there is no specific information in the reviewed literature describing derivatization strategies developed for the enhanced spectroscopic detection of this compound.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid analysis, and relatively low-cost instrumentation for the detection of electroactive compounds like this compound. The presence of the nitro group and the tertiary amine in its structure makes it an ideal candidate for electrochemical analysis.

Voltammetric and amperometric techniques are centered on the electrochemical reduction of the nitroaromatic group present in the this compound molecule. The nitro group (NO₂) is readily reducible in an irreversible, pH-dependent process that typically involves four electrons and four protons to form a hydroxylamine (B1172632) derivative (NHOH). researchgate.net This well-defined redox behavior forms the basis for its sensitive detection.

Techniques such as cyclic voltammetry (CV) are employed to investigate the redox mechanism, while differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are utilized for quantitative analysis due to their enhanced sensitivity and better resolution. capes.gov.brresearchgate.net Research on related nitro compounds and lidocaine itself demonstrates the utility of these methods. For instance, studies on lidocaine have utilized various modified electrodes to enhance the analytical signal and lower detection limits. hum-ecol.runih.gov A voltammetric sensor using a glassy carbon electrode modified with porous carbon and a molecularly imprinted polymer achieved a remarkable detection limit of 67 fM for lidocaine. nih.gov Similarly, a C18 silica (B1680970) modified carbon paste electrode was used for the simultaneous determination of lidocaine and its metabolite, 2,6-dimethylaniline (B139824), achieving a detection limit of 2.19 x 10⁻⁶ M for lidocaine. researchgate.net

The oxidation of the tertiary amine group can also be observed at higher potentials, but the reduction of the nitro group typically provides a more selective and sensitive signal, especially in complex matrices. capes.gov.br

Table 1: Examples of Voltammetric Determination of Lidocaine and Related Compounds This table presents data for lidocaine and a related toxic metabolite as a proxy for the expected performance of voltammetric methods for this compound.

| Analyte(s) | Electrode System | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Lidocaine | Boron-Doped Diamond Electrode | SWV | Not specified | 10.0 µg/L | capes.gov.br |

| Lidocaine | Molecularly Imprinted Polymer on Porous Carbon/GCE | CV | 0.2 pM - 8 nM | 67 fM | nih.gov |

| Lidocaine and 2,6-dimethylaniline | C18 Silica Modified Carbon Paste Electrode | SWV | 7.94 µM - 107 µM | 2.19 µM | researchgate.net |

| Lidocaine | Shungite–Copper Formazanate on Carbon Fiber Paper | Linear Sweep Voltammetry | 2 µM - 2120 µM | 0.18 µM | hum-ecol.ru |

Potentiometric sensors, particularly ion-selective electrodes (ISEs), provide a simple, cost-effective, and rapid method for determining the concentration of ionic species. For this compound, which possesses a tertiary amine group, ISEs that respond to its protonated (cationic) form can be developed for research applications. nih.gov

The fundamental principle of these sensors involves an ionophore-doped polymeric membrane (typically PVC) that selectively interacts with the target cation. google.com This interaction, often an ion-pair formation with a lipophilic counter-ion within the membrane, generates a potential difference across the membrane that is proportional to the logarithm of the analyte's activity in the sample solution, as described by the Nernst equation. nih.govresearchgate.net

Numerous studies have detailed the development of potentiometric sensors for lidocaine. nih.govnih.govresearchgate.net These sensors exhibit Nernstian or near-Nernstian responses and are applied to determine lidocaine in various samples. nih.govbrieflands.com For example, modified screen-printed and carbon paste electrodes for lidocaine hydrochloride showed wide linear ranges (down to 1x10⁻⁷ mol L⁻¹) and fast response times (4-6 seconds). nih.govnih.govresearchgate.net The selectivity of these electrodes against common inorganic and organic interfering ions is a critical performance characteristic. nih.gov

Table 2: Performance Characteristics of Potentiometric Sensors for Lidocaine This data for lidocaine illustrates the typical performance achievable with potentiometric sensors, which is directly applicable to the analysis of this compound.

| Sensor Type | Ionophore/Active Component | Linear Range (mol L⁻¹) | Slope (mV/decade) | Detection Limit (mol L⁻¹) | Reference |

|---|---|---|---|---|---|

| Modified Screen-Printed Electrode (MSPE) | β-Cyclodextrin:Tetraphenylborate | 1.0x10⁻⁷ - 1.0x10⁻² | 58.9 | 1.0x10⁻⁷ | nih.govnih.govresearchgate.net |

| Modified Carbon Paste Electrode (MCPE) | β-Cyclodextrin:Tetraphenylborate | 6.2x10⁻⁷ - 1.0x10⁻² | 57.5 | 6.2x10⁻⁷ | nih.govnih.govresearchgate.net |

| PVC Membrane Sensor | [Lidocaine]⁺[B₁₀H₉S(C₁₈H₃₇)₂]⁻ | Not specified | Not specified | Not specified | mdpi.com |

Sample Preparation Techniques for Complex Research Matrices (e.g., in vitro media, environmental samples)

Analysis of this compound in complex matrices such as in vitro cell culture media, biological fluids, or environmental water samples necessitates a sample preparation step. This step is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument.

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is an alkaline drug, the pH of the aqueous sample is adjusted to a basic value (e.g., pH > 9) to deprotonate the tertiary amine group. nih.govoup.com This increases its lipophilicity and facilitates its transfer into a non-polar organic solvent such as diethyl ether, n-butyl chloride, or a mixture like toluene-hexane-isoamyl alcohol. nih.govoup.com

The process involves mixing the sample with the extraction solvent, separating the organic phase, and then often evaporating the solvent and reconstituting the residue in a smaller volume of a suitable solvent for analysis. nih.govpsu.edu A back-extraction step, where the analyte is transferred from the organic phase into an acidic aqueous solution, can be included for further purification. oup.com

Table 3: LLE Conditions for Lidocaine from Biological Matrices These parameters for lidocaine are directly relevant for developing LLE methods for this compound.

| Matrix | pH Adjustment | Extraction Solvent | Recovery (%) | Reference |

|---|---|---|---|---|

| Human Serum | 1 M NaOH | Diethyl ether | 80.4 - 93.9 | nih.gov |

| Human Plasma | 1 M NaOH | Methyl t-butyl ether | > 84 | psu.edu |

| Blood | Saturated Sodium Borate (pH 9.3) | Toluene–hexane–isoamyl alcohol (78:20:2) | Not specified | oup.com |

Solid-phase extraction is a more modern and efficient alternative to LLE, offering advantages such as reduced solvent consumption, higher recovery rates, and the potential for automation. nih.gov For this compound, a reversed-phase SPE mechanism is typically employed, using a solid sorbent with a non-polar stationary phase, such as octadecylsilane (B103800) (C18). nih.govresearchgate.net

The general SPE procedure involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water or a buffer.

Loading: The sample, often pre-adjusted to a specific pH, is passed through the sorbent bed where the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interfering compounds while the analyte remains bound.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent.

A method for lidocaine in plasma used C18 cartridges, with a wash solution of acetonitrile/pH 9.0 buffer and an elution solution of acetonitrile/pH 4.0 buffer, achieving a mean absolute recovery of 96.6%. nih.gov Research on the related compound 3-nitrotyrosine (B3424624) in urine utilized a 96-well SPE plate format, which significantly simplified the process and allowed for high-throughput analysis. nih.gov

Table 4: SPE Parameters for Lidocaine and Related Nitro-Compounds

| Analyte | Matrix | Sorbent | Elution Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Lidocaine | Dog Plasma | C18 | Acetonitrile-pH 4.0 phosphate (B84403) buffer (40:60 v/v) | Recovery of 96.6% | nih.gov |

| 3-Nitrotyrosine | Human Urine | Mixed-mode Cation Exchange | 25 mM ammonium (B1175870) acetate (B1210297) (pH 9) | High-throughput 96-well plate format | nih.gov |

| Lidocaine | Spiked Serum | Molecularly Imprinted Polymer (MIP) | HCl-methanol (5:95, V/V) | High selectivity with average recovery of 84.6% | researchgate.net |

Microextraction techniques represent a significant advancement in sample preparation, adhering to the principles of green analytical chemistry by drastically reducing solvent volumes (to the microliter level) and sample sizes. nih.govmdpi.com

Liquid-Phase Microextraction (LPME) involves the extraction of analytes from an aqueous sample into a micro-drop of a water-immiscible organic solvent. mdpi.comuomustansiriyah.edu.iq This can be performed in several modes, including single-drop microextraction (SDME), where a drop is suspended from a microsyringe needle, and hollow-fiber LPME (HF-LPME), where the solvent is contained within the pores of a porous hollow fiber, providing a large surface area for extraction. mdpi.com

Liquid-Liquid-Liquid Microextraction (LLLME) is a three-phase system particularly suited for ionizable compounds like this compound. researchgate.net In this technique, the analyte is first extracted from the aqueous sample (donor phase, e.g., pH 13) into a thin layer of an organic solvent. Subsequently, it is back-extracted from the organic phase into an acidic aqueous micro-drop (acceptor phase, e.g., pH 0.3) suspended within the organic layer. This process combines extraction and clean-up into a single step, providing very high enrichment factors. A study on 3-nitroaniline, a structurally similar compound, using LLLME achieved an enrichment factor of up to 148-fold. researchgate.net

Table 5: Microextraction Conditions for Related Analytes This data provides a model for developing microextraction methods for this compound.

| Technique | Analyte(s) | Matrix | Extraction System | Enrichment Factor | Reference |

|---|---|---|---|---|---|

| LLLME | 3-Nitroaniline | Water | Donor: pH 13; Organic: o-xylene/1-octanol; Acceptor: pH 0.3 | 148 | researchgate.net |

| Bar Adsorptive Microextraction (BAµE) | Lidocaine, Procaine, etc. | Urine | Polydimethylsiloxane (PDMS) sorbent | Not specified | nih.gov |

| Static LPME | Chlorobenzenes | Aqueous | Single drop of toluene | 12 | researchgate.net |

Vii. Research Applications and Future Directions for 3 Nitro Lidocaine

3-Nitro Lidocaine (B1675312) as a Chemical Probe for Biological Systems

The introduction of a nitro group onto the lidocaine scaffold significantly alters its electronic and steric properties, making 3-Nitro Lidocaine a useful tool for probing biological systems at a molecular level.

Lidocaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve cell membranes. The precise interactions between lidocaine and the channel protein are crucial for its function. This compound can be employed as a chemical probe to further elucidate these interactions. The nitro group, being strongly electron-withdrawing, can influence the binding affinity and kinetics of the molecule with the ion channel.

Researchers can use this compound in comparative studies with lidocaine to understand the role of specific residues within the channel's binding pocket. For instance, if this compound shows a different binding affinity or blocking efficacy, it could suggest the presence of specific amino acid residues in the binding site that interact favorably or unfavorably with the nitro group. This information is invaluable for constructing more accurate computational models of drug-channel interactions and for designing new local anesthetics with improved properties.

Studies on lidocaine have shown that it has a higher affinity for open and inactivated states of sodium channels. The altered electronic properties of this compound could potentially modulate this state-dependent binding, providing further insights into the conformational changes that ion channels undergo during gating.

Table 1: Comparative Physicochemical Properties of Lidocaine and this compound

| Property | Lidocaine | This compound |

|---|---|---|

| Molecular Formula | C14H22N2O | C14H21N3O3 |

| Molecular Weight | 234.34 g/mol | 279.33 g/mol |

| Functional Group Difference | -H at position 3 of the aromatic ring | -NO2 at position 3 of the aromatic ring |

| Predicted Effect on Binding | Primarily hydrophobic and hydrogen bonding interactions | Altered electronic profile due to the electron-withdrawing nitro group, potentially leading to different binding interactions |

Beyond its effects on ion channels, lidocaine is known to have anti-inflammatory properties. The precise molecular mechanisms underlying these effects are still under investigation. This compound can be a useful tool in this area of research. By comparing the cellular effects of lidocaine and its nitrated analogue, researchers can dissect the signaling pathways involved.

For example, if this compound exhibits enhanced or diminished anti-inflammatory effects compared to lidocaine, it could point towards the importance of specific molecular targets or pathways that are sensitive to the presence of the nitro group. Furthermore, the nitro group can be chemically modified to attach fluorescent tags or other reporter molecules. These labeled versions of this compound could be used in cellular imaging studies to visualize its uptake, subcellular localization, and interaction with specific cellular components, providing a deeper understanding of its mechanism of action.

Potential as a Precursor for Advanced Chemical Synthesis

The chemical reactivity of the nitro group makes this compound a versatile precursor for the synthesis of other complex organic molecules.

The nitro group in this compound can be readily transformed into a variety of other functional groups. For instance, it can be reduced to an amino group (-NH2), which can then be further modified through reactions such as acylation, alkylation, or diazotization. This opens up the possibility of creating a library of lidocaine derivatives with diverse functionalities. These new molecules could be screened for novel biological activities, potentially leading to the discovery of new therapeutic agents.

One important application is the synthesis of hydroxylated lidocaine metabolites, which are formed during the metabolism of lidocaine in the body. This compound serves as a key intermediate in the laboratory synthesis of these metabolites, which are essential for pharmacological and toxicological studies.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Functional Group | Potential Application |

|---|---|---|---|

| Reduction | H2/Pd, Sn/HCl | Amino (-NH2) | Synthesis of 3-Amino Lidocaine, precursor for further functionalization |

| Diazotization of the corresponding amine | NaNO2, HCl | Diazonium salt (-N2+) | Synthesis of various substituted lidocaine analogues (e.g., with -OH, -Cl, -Br) |

| Coupling Reactions of the corresponding amine | Various coupling partners | Azo compounds, biaryl compounds | Development of new dyes, molecular probes, or ligands |

The synthesis of complex organic molecules often requires a series of carefully planned chemical reactions. This compound can serve as an important building block in such multi-step syntheses. Its synthesis from simpler starting materials and its subsequent conversion to other functionalized molecules make it a valuable intermediate.

Advancements in Analytical Techniques for Nitrated Compounds

The detection and quantification of nitrated compounds are of significant interest in various fields, including environmental science, toxicology, and pharmaceutical analysis. The study of this compound can contribute to the development and refinement of analytical techniques for this class of compounds.

Several analytical methods are available for the determination of nitrated aromatic compounds. These include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and specific detection. Spectroscopic methods like UV-Visible spectroscopy and Infrared (IR) spectroscopy can also be employed for the characterization and quantification of this compound.

The development of new analytical methods for this compound can lead to improved sensitivity, selectivity, and speed of analysis. This is particularly important for applications such as monitoring the levels of lidocaine metabolites in biological samples or detecting trace amounts of nitrated impurities in pharmaceutical preparations. Furthermore, research into the fragmentation patterns of this compound in mass spectrometry can contribute to a better understanding of the mass spectral behavior of nitrated aromatic compounds in general.

Table 3: Analytical Techniques for the Analysis of this compound

| Technique | Principle of Detection | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, detection by UV absorbance or mass spectrometry | High resolution, suitable for quantitative analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass-to-charge ratio | High sensitivity and specificity, provides structural information |

| Ion Chromatography | Separation of ions based on their affinity for an ion exchanger | Effective for the analysis of nitrate (B79036) and nitrite (B80452) ions that may be present as impurities or degradation products |

| Colorimetric Methods (e.g., Griess Reaction) | Chemical reaction leading to a colored product, quantification by spectrophotometry | Simple, inexpensive, suitable for screening purposes |

Development of More Sensitive and Selective Detection Methods

The development of advanced analytical techniques for the precise detection and quantification of this compound is a significant area of ongoing research. While methods for its parent compound, Lidocaine, are well-established, the unique properties of the 3-nitro derivative necessitate specialized approaches. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and analysis of Lidocaine and its metabolites. For this compound, reversed-phase HPLC with UV detection could be a primary method, leveraging the nitro group's chromophoric properties for enhanced sensitivity.

Furthermore, the principles of spectrophotometry, which have been successfully applied to Lidocaine, could be adapted for this compound. This might involve the formation of colored complexes that can be quantified using a spectrophotometer. The development of novel ion-selective electrodes and potentiometric sensors also presents a promising frontier for the real-time monitoring of this compound in various matrices.

Future research will likely focus on the hyphenation of chromatographic techniques with mass spectrometry (LC-MS), which would provide unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of this compound in complex samples. The exploration of capillary electrophoresis is another avenue that could offer rapid and efficient separations.

Table 1: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Potential Advantages for this compound Analysis |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and quantification capabilities. |

| UV-Vis Spectrophotometry | Measurement of light absorption by the compound. | Simple, cost-effective, and leverages the chromophoric nitro group. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity for trace-level detection. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, short analysis times, and low sample consumption. |

Automation and Miniaturization in Research Analysis

The trend towards automation and miniaturization is poised to revolutionize the analysis of this compound. Microfluidic devices, often referred to as "lab-on-a-chip" technology, offer the potential for high-throughput screening and analysis with minimal sample and reagent consumption. nih.gov These devices could integrate sample preparation, separation, and detection into a single, miniaturized platform, significantly reducing analysis time and cost.

For this compound, a microfluidic chip could be designed to perform rapid purity assessments or to monitor its synthesis in real-time. The integration of microfluidic systems with sensitive detection methods like fluorescence or electrochemical detection could further enhance their analytical capabilities. The development of such miniaturized systems would be particularly beneficial in research settings where sample volumes are often limited.

Unexplored Research Avenues and Gaps

While current research has laid a foundation for understanding this compound, several areas remain largely unexplored.

Advanced Spectroscopic Characterization of Transient Species

The study of transient species, such as reaction intermediates and excited states, is crucial for a comprehensive understanding of the chemical reactivity and photophysical properties of this compound. Advanced spectroscopic techniques, particularly time-resolved spectroscopy, are powerful tools for such investigations.